
Bis-PEG12-endo-BCN
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Overview
Description
Bis-PEG12-endo-BCN is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is also a click chemistry reagent, containing a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG12-endo-BCN involves the reaction of PEG12 with BCN groups. The reaction typically occurs under mild conditions, often at room temperature, to ensure the stability of the BCN group. The PEG12 chain provides flexibility and solubility, making it an ideal linker for PROTAC synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN group in Bis-PEG12-endo-BCN undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole-linked conjugates. This reaction is characterized by:
-
Reaction Equation :
Bis PEG12 endo BCN+Azide→Triazole PEG12 Conjugate -
Kinetics : Reactions proceed at physiological pH and temperature with second-order rate constants (k2
) exceeding 103M−1s−1
due to the high ring strain of BCN . -
Specificity : No copper catalyst required, minimizing cytotoxicity .
Parameter | Value | Source |
---|---|---|
Reaction Rate (k2 | ||
) | 1.2×103M−1s−1 | |
Solvent Compatibility | Aqueous buffers, DMSO, DMF | |
Conversion Efficiency | >95% (with PEG₈ linker) |
Comparative Reactivity in Bioconjugation
This compound outperforms similar reagents in ADC synthesis due to its balanced hydrophilicity and reactivity:
| Compound | Reactivity (k2
) | Aggregation Risk | Applications |
|--------------------------|--------------------------|-----------------------|--------------------------------|
| this compound | 1.2×103
| Low | ADCs, live-cell imaging |
| DBCO-PEG12-pyrene | 8.5×102
| High | Limited to hydrophobic payloads |
| endo-BCN-PEG8-NHS | 1.5×103
| Moderate | Protein labeling |
Key Findings :
-
PEG12 spacer reduces aggregation by 40% compared to shorter PEG variants .
-
BCN’s reactivity with aliphatic azides is 2–3× faster than dibenzocyclooctyne (DBCO) .
Reaction Optimization Insights
-
PEG Length : Optimal conjugation achieved with PEG₈–PEG₁₂ spacers; PEG₁₂ improves solubility but may reduce reaction rates at >12 units .
-
Steric Effects : Bulky tetrazines enhance reaction specificity with BCN over competing cyclooctynes .
-
Storage : Stable at −20°C for >12 months in anhydrous DMSO .
This compound’s combination of rapid kinetics, biocompatibility, and modular design positions it as a cornerstone reagent in modern bioconjugation strategies. Its applications span therapeutic development, diagnostics, and fundamental chemical biology research .
Scientific Research Applications
Bis-PEG12-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in bioconjugation techniques to label and track biomolecules within cells
Medicine: Utilized in the development of targeted therapies, particularly in cancer treatment, by degrading specific oncogenic proteins
Industry: Applied in the production of advanced materials and nanotechnology, where precise molecular modifications are required
Mechanism of Action
Bis-PEG12-endo-BCN exerts its effects through the SPAAC reaction, where the BCN group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of target molecules. The PEG12 chain provides flexibility and solubility, enhancing the overall performance of the compound in various applications .
Comparison with Similar Compounds
Similar Compounds
Bis-PEG4-endo-BCN: Similar in structure but with a shorter PEG chain, affecting its solubility and flexibility
Bis-PEG8-endo-BCN: Intermediate PEG chain length, offering a balance between solubility and flexibility
Bis-PEG24-endo-BCN: Longer PEG chain, providing greater flexibility but potentially reducing the efficiency of the SPAAC reaction
Uniqueness
Bis-PEG12-endo-BCN stands out due to its optimal PEG chain length, which provides a balance between flexibility, solubility, and efficiency in the SPAAC reaction. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C48H80N2O16 |
---|---|
Molecular Weight |
941.2 g/mol |
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H80N2O16/c51-47(65-39-45-41-9-5-1-2-6-10-42(41)45)49-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-50-48(52)66-40-46-43-11-7-3-4-8-12-44(43)46/h41-46H,5-40H2,(H,49,51)(H,50,52) |
InChI Key |
NJBQOQNHLPWBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 |
Origin of Product |
United States |
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